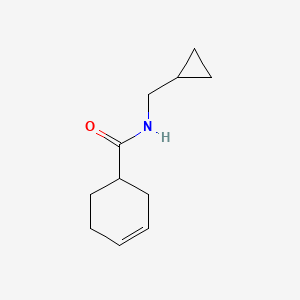

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide

Description

N-(Cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is a carboxamide derivative characterized by a cyclohexene ring substituted with a cyclopropylmethyl group. Its structure combines the strained cyclopropane ring system with the unsaturated cyclohexene backbone, imparting unique steric and electronic properties.

Properties

IUPAC Name |

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c13-11(12-8-9-6-7-9)10-4-2-1-3-5-10/h1-2,9-10H,3-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHUXUONMGTTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4). This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature controls to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents, and maintaining stringent quality control measures to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Cyclohex-3-ene-1-carboxylic acid.

Reduction: Cyclohex-3-ene-1-methanol.

Substitution: Various substituted amides and esters.

Scientific Research Applications

Medicinal Chemistry

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is primarily recognized for its potential as a pharmacological agent. It has been noted for its structural similarity to known bioactive compounds, which positions it as a candidate for drug development.

Potential Uses:

- Neuraminidase Inhibitors : The compound serves as an intermediate in the synthesis of neuraminidase inhibitors, which are crucial in treating viral infections, particularly influenza. The methods developed for synthesizing such compounds highlight the versatility of cyclohexene derivatives in creating effective antiviral agents .

- Antiparasitic Agents : Cyclopropane carboxylic acid derivatives, including those related to this compound, have shown promise in combating parasites affecting both plants and animals. This application is significant in agricultural and veterinary medicine .

Organic Synthesis

The compound is also valuable in organic synthesis due to its unique structural features, which allow for the creation of complex molecules through various synthetic pathways.

Synthesis Techniques:

- Ugi Reaction : This reaction can be employed to synthesize diverse compounds involving this compound as a key building block. The Ugi reaction’s ability to generate multiple products from simple starting materials makes it a powerful tool in synthetic organic chemistry .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various contexts:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes. For instance, it may act as an inhibitor of glycosidases by mimicking the substrate or transition state of the enzyme’s natural reaction . This inhibition can disrupt the enzyme’s activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide with three analogous compounds derived from the evidence, focusing on structural features, synthetic methods, and physicochemical properties.

Table 1: Key Comparisons

Physicochemical and Analytical Insights

- Melting Points and Stability : The crystalline 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (mp ~102 °C) suggests higher stability than liquid or amorphous analogs, though data for the target compound are unavailable .

- Spectroscopic Validation : Fluorinated benzamides in rely on ¹H-NMR for structural confirmation, whereas unresolved diastereomers in sulfonamide derivatives (e.g., ) highlight limitations of 1D/2D NMR in complex mixtures.

Research Implications and Limitations

- Synthetic Efficiency: Fluorinated systems (e.g., ) achieve superior yields compared to non-fluorinated carboxamides, suggesting that electron-deficient substrates may streamline amide coupling.

- Unresolved Challenges : Stereochemical control remains problematic in cyclopropylmethyl-containing compounds, as seen in the unresolved diastereomer of .

- Data Gaps : Direct comparisons of solubility, bioavailability, or reactivity for this compound are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a cyclohexene core with a carboxamide functional group, which is known to influence biological activity through hydrogen bonding and conformational stability. The synthesis of this compound typically involves the reaction of cyclohexenyl derivatives with cyclopropylmethylamine, often utilizing coupling agents to facilitate the formation of the amide bond .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For instance, studies have shown that certain derivatives can effectively suppress COX-2 activity, a key enzyme involved in the inflammatory response. The IC50 values for related compounds against COX-2 range from 0.04 μM to 42 μM, demonstrating potent anti-inflammatory effects .

Table 1: IC50 Values of Related Compounds Against COX Enzymes

| Compound | IC50 (COX-1) μM | IC50 (COX-2) μM |

|---|---|---|

| Compound A | 19.45 | 42.1 |

| Compound B | 26.04 | 31.4 |

| This compound | TBD | TBD |

2. Antitumor Activity

In vitro studies have demonstrated that this compound and its derivatives possess antitumor activity against various cancer cell lines. For example, derivatives containing the cyclopropane moiety have shown effective inhibition of cell proliferation in human myeloid leukemia cells (U937), indicating potential as therapeutic agents in oncology .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

Key SAR Findings:

- Substitution Effects: The presence of electron-donating groups enhances anti-inflammatory and antitumor activities.

- Conformational Stability: Rigid structures like cyclopropane improve binding affinity and metabolic stability, reducing off-target effects .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency against COX enzymes |

| Rigid structures | Enhanced metabolic stability |

| Amide functionality | Improved binding affinity |

Case Study 1: Anti-inflammatory Evaluation

A study evaluated the anti-inflammatory effects of various cyclohexene carboxamides, including this compound. The results indicated that these compounds significantly reduced edema in carrageenan-induced paw edema models, demonstrating their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antitumor Screening

In a screening for antitumor activity, this compound was tested against several cancer cell lines. The compound exhibited notable cytotoxicity against U937 cells with an IC50 value indicating effective inhibition of cell growth without significant cytotoxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(cyclopropylmethyl)cyclohex-3-ene-1-carboxamide, and how are yields optimized?

- Methodology : The compound is synthesized via multi-step reactions involving cyclopropylmethylamine and cyclohexene-carboxylic acid derivatives. Key steps include:

- Amide bond formation : Reacting cyclohexene-carboxylic acid chloride with cyclopropylmethylamine under basic conditions (e.g., NaOH, triethylamine) .

- Purification : Use of column chromatography (silica gel) and recrystallization (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- 1H-NMR : Key signals include δ 1.27–1.69 ppm (cyclopropyl and cyclohexene protons), δ 3.18–3.78 ppm (N-CH₂ groups), and δ 6.28–8.82 ppm (aromatic/olefinic protons) .

- LCMS : Confirm molecular weight with observed mass matching calculated values (e.g., 517.1 Da) .

- TLC : Monitor reaction progress using silica plates and UV visualization .

Advanced Research Questions

Q. How can researchers resolve low yields in the final cyclopropane ring-closing step?

- Troubleshooting : Low yields (e.g., 31% in Example 3 ) may stem from steric hindrance or side reactions. Strategies include:

- Catalyst screening : Use Pd(II) or Rh(I) catalysts to enhance ring-closing efficiency .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve cyclization kinetics .

- Temperature control : Gradual heating (40–60°C) minimizes decomposition .

Q. How to interpret contradictory NMR data for reaction intermediates?

- Case Study : Discrepancies in δ 6.28–8.82 ppm (olefinic/aromatic protons) may indicate isomerization or impurities .

- Resolution :

- Perform 2D NMR (COSY, NOESY) to assign stereochemistry and detect diastereomers .

- Use HPLC-MS to isolate and characterize minor byproducts (e.g., oxadiazole derivatives) .

Q. What purification strategies are effective for isolating enantiomerically pure samples?

- Preparative HPLC : Employ C18 columns with acetonitrile/water gradients (e.g., 45–95% ACN) to resolve enantiomers .

- Chiral derivatization : React with (S)-CBS-oxazaborolidine to form diastereomeric complexes separable via chromatography .

Biological and Mechanistic Questions

Q. How can the apoptosis-inducing activity of this compound be evaluated in vitro?

- Methods :

- MTT assay : Measure cytotoxicity in cancer cell lines (IC50 values) .

- Flow cytometry : Quantify apoptotic cells using Annexin V/PI staining .

- Western blot : Assess caspase-3/9 activation and Bcl-2/Bax expression .

Q. What structural features influence its interaction with biological targets?

- Key Features :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.